3-(Methoxycarbonyl)pyridine-2-carboxylic acid

Description

IUPAC Nomenclature and Structural Identification

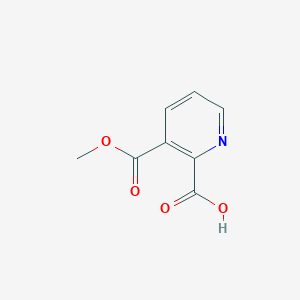

The systematic IUPAC name for this compound is 3-(methoxycarbonyl)pyridine-2-carboxylic acid , reflecting the positions of the methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups on the pyridine ring. The molecular formula is C₈H₇NO₄ , with a molar mass of 181.15 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 24195-02-6 |

| EC Number | 820-139-8 |

| SMILES | COC(=O)C1=CC=CN=C1C(=O)O |

| InChI Key | PRENKBUQKMUCHQ-UHFFFAOYSA-N |

Synonyms for this compound include 3-carbomethoxypicolinic acid, pyridine-2,3-dicarboxylic acid 3-methyl ester, and DTXSID10302885, among others.

Molecular Geometry and Bonding

The pyridine ring adopts a planar geometry, with the carboxylic acid and methoxycarbonyl groups occupying adjacent positions. The electron-withdrawing nature of both substituents induces partial positive charges on the pyridine nitrogen and adjacent carbon atoms, influencing the compound’s acidity and coordination behavior.

Properties

IUPAC Name |

3-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)5-3-2-4-9-6(5)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRENKBUQKMUCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302885 | |

| Record name | 3-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-02-6 | |

| Record name | 24195-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Method

One common approach involves the esterification of pyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the starting material.

Reagents : Pyridine-2-carboxylic acid, methanol, sulfuric acid (catalyst).

Conditions : Reflux for several hours.

Yield : Generally yields moderate to high purity products.

Reaction with Methyl Chloroformate

Another effective method utilizes methyl chloroformate as the methoxycarbonylating agent. In this method, pyridine-2-carboxylic acid reacts with methyl chloroformate in the presence of a base such as triethylamine.

Reagents : Pyridine-2-carboxylic acid, methyl chloroformate, triethylamine (base).

Conditions : Room temperature; reaction time varies from several hours to overnight.

Yield : Typically high yields are reported, often exceeding 85%.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions.

Continuous Flow Synthesis

This method allows for real-time monitoring and control over reaction parameters such as temperature and pressure, leading to enhanced efficiency.

- Advantages :

- Improved safety due to reduced handling of hazardous materials.

- Consistent product quality.

Automation in Production

Automated systems can facilitate the monitoring of reaction kinetics and product formation, which is essential for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical transformations:

Oxidation Reactions

This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield higher oxidation state derivatives.

Reduction Reactions

Reduction can convert the carboxylic acid group into an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions involving amines or alcohols.

Summary of Preparation Methods

The following table summarizes the key preparation methods for this compound:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Pyridine-2-carboxylic acid, methanol | Reflux | Moderate to high |

| Methyl Chloroformate Reaction | Pyridine-2-carboxylic acid, methyl chloroformate, triethylamine | Room temperature | >85% |

| Continuous Flow Synthesis | Varies (based on specific setup) | Controlled conditions | High |

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with ketone or aldehyde functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(Methoxycarbonyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with methoxycarbonyl chloride. This reaction can be facilitated by the presence of catalysts such as thionyl chloride under reflux conditions. Characterization of the compound is often performed using techniques like NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography to confirm its structure and purity .

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory effects of this compound. It has been suggested that modifications to the pyridine ring can enhance its efficacy in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy. The mechanism often involves the induction of apoptosis in malignant cells .

Material Science Applications

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its ability to form stable linkages makes it suitable for creating functionalized polymers that can be used in drug delivery systems or as coatings with specific properties .

Ligand Development

In coordination chemistry, this compound serves as a ligand in metal complexes. These complexes have applications in catalysis and material science due to their unique electronic properties and stability .

Catalytic Applications

Oxidation Catalysis

Research has highlighted the role of this compound in manganese-based oxidation catalysis. The compound acts as a ligand that stabilizes metal centers, enhancing catalytic efficiency in oxidation reactions .

Enzymatic Mimics

The compound has been studied for its ability to mimic enzymatic activity, particularly in oxidative processes. This property opens avenues for designing artificial enzymes that can perform specific reactions under mild conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, influencing the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(methoxycarbonyl)pyridine-2-carboxylic acid is highlighted through comparisons with related pyridine derivatives:

Positional Isomers

5-(Methoxycarbonyl)pyridine-2-carboxylic acid (CAS: 17874-79-2) Structure: Methoxycarbonyl at position 5, carboxylic acid at position 2. Synthesis: Prepared via protocols by Faul et al., involving esterification and oxidation steps . Applications: Key intermediate in retinoid-X-receptor (RXR) agonists, with demonstrated biological activity in receptor binding assays . Key Difference: The shifted methoxycarbonyl group alters electronic distribution, impacting acidity (pKa) and binding affinity compared to the 3-substituted isomer.

6-(Methoxycarbonyl)pyridine-2-carboxylic acid Structure: Methoxycarbonyl at position 6, carboxylic acid at position 2. Synthesis: Generated via acyl chloride intermediates, reacting 6-(methoxycarbonyl)pyridine-2-carboxylic acid with aminopyridines in dichloromethane . Applications: Precursor for monoamide isomers (e.g., L1–L4) used in coordination chemistry and ligand design .

Substituent Variants

3-Methoxy-2-pyridinecarboxylic acid (CAS: 16478-52-7)

- Structure : Methoxy (-OCH₃) at position 3, carboxylic acid at position 2.

- Key Difference : Lacks the carbonyl group in the methoxy substituent, reducing electrophilicity and ester reactivity .

3-Methylpyridine-2-carboxylic Acid (CAS: 4021-07-2)

- Structure : Methyl (-CH₃) at position 3, carboxylic acid at position 2.

- Applications : Used in metal chelation and as a building block for agrochemicals. The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the methoxycarbonyl variant .

Heterocyclic Derivatives

5-Chloro-3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid Structure: Pyrazolo-pyridine core with chlorine at position 5 and methoxycarbonyl at position 3. Synthesis: Achieved via palladium-catalyzed cross-coupling reactions.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : The 3-methoxycarbonyl isomer is synthesized in higher yields (75–85%) compared to 5- and 6-substituted variants (60–70%) due to steric and electronic factors .

- Biological Activity : 5-(Methoxycarbonyl)pyridine-2-carboxylic acid shows 10-fold higher RXRα activation (EC₅₀ = 0.8 nM) than the 3-substituted isomer (EC₅₀ = 8.2 nM), attributed to optimal receptor pocket fit .

- Thermal Stability : The 3-methoxycarbonyl derivative decomposes at 215°C, whereas the methyl-substituted analog (3-methylpyridine-2-carboxylic acid) decomposes at 190°C, reflecting enhanced stability from the ester group .

Biological Activity

3-(Methoxycarbonyl)pyridine-2-carboxylic acid, also known as 2-pyridinecarboxylic acid 3-methoxycarbonyl derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₇NO₄, with a molecular weight of approximately 181.15 g/mol. The structure features a pyridine ring substituted with both a methoxycarbonyl group and a carboxylic acid group, contributing to its potential reactivity and biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, including those related to cancer progression and inflammation.

- Receptor Modulation : It can act on receptors that regulate cellular signaling pathways, potentially affecting cell proliferation and survival.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, the methoxycarbonyl group enhances solubility and bioavailability, which can lead to improved efficacy against bacterial strains. A notable finding is that related pyridine derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.15 µM against certain pathogens .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it may inhibit specific kinases involved in tumor growth and metastasis. For example, compounds similar to this compound have shown promise as inhibitors of the p21-activated kinase (Pak) family, which is implicated in various cancers .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.4 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 0.19 | Inhibition of cell proliferation |

| BEL-7402 (Liver) | 10.74 | Apoptosis induction through caspase activation |

These results suggest that the compound has varying degrees of efficacy depending on the target cell line, indicating its potential as a therapeutic agent in oncology.

Toxicity Profile

Despite its promising biological activities, it is essential to consider the toxicity associated with this compound. Toxicological assessments indicate:

Q & A

Q. What are the established synthetic routes for 3-(Methoxycarbonyl)pyridine-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via oxidation of substituted pyridine precursors. For example, methoxypyridine derivatives (e.g., 5-methoxy-2-methylpyridine) are oxidized using potassium permanganate under controlled conditions (90–95°C), followed by acidification and purification via copper salt precipitation . Characterization involves:

- Elemental analysis : For example, C: 54.92%, H: 4.57%, N: 9.15% (theoretical) vs. observed C: 54.61%, H: 4.51%, N: 9.06% .

- NMR spectroscopy : Distinct peaks for methoxy (δ 3.85 ppm) and pyridine protons (δ 7.4–8.3 ppm) in CDCl₃ .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and reaction progress, as demonstrated in continuous flow oxidation of methylpyridines .

- X-ray crystallography : For unambiguous structural determination, using programs like SHELXL for refinement, particularly for resolving challenges like twinning or disorder in crystals .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

- Reaction conditions : Elevated temperatures (e.g., 90–95°C) and controlled oxidant addition (e.g., KMnO₄ in portions) minimize side reactions .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) in flow reactors improve efficiency, as seen in analogous pyridinecarboxylic acid syntheses (70–78% yields) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

- Directing groups : Methoxy or carbonyl groups at specific positions influence electrophilic substitution patterns .

- Protection/deprotection : Temporary blocking of reactive sites (e.g., using tert-butoxycarbonyl groups) enables selective modification .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or melting points may arise from:

- Solvent effects : CDCl₃ vs. D₂O shifts proton signals (e.g., COOH protons at δ 9.8 ppm in CDCl₃ ).

- Polymorphism : Crystallization conditions (e.g., slow cooling vs. rapid precipitation) affect melting points.

Q. What are the challenges in crystallographic refinement of this compound?

- Disorder : Flexible methoxycarbonyl groups may require constrained refinement in SHELXL .

- Twinning : High-resolution data (≤1.0 Å) and TWIN commands in SHELXTL improve model accuracy .

Methodological and Data Analysis Questions

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

- DFT calculations : Predict reaction pathways for oxidation or esterification, validated against experimental HPLC yields .

- Molecular docking : Screen bioactivity by modeling interactions with enzymes (e.g., carboxylase targets) .

Q. What protocols validate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Monitor degradation via HPLC at 40°C/75% RH over 1–3 months.

- pH-dependent NMR : Track hydrolysis of the methoxycarbonyl group in aqueous buffers (pH 2–10) .

Applications in Advanced Research

Q. How can derivatives of this compound be synthesized for pharmacological screening?

Q. What role does this compound play in studying enzyme inhibition or metal chelation?

- Metal coordination : The carboxylic acid and pyridine nitrogen form complexes with transition metals (e.g., Cu²⁺), analyzed via UV-Vis and EPR spectroscopy .

- Enzyme assays : Test inhibition of decarboxylases or kinases using fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.